Cas no 120939-75-5 (2-amino-N-methoxy-N-methylacetamide)
2-amino-N-methoxy-N-methylacetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide, 2-amino-N-methoxy-N-methyl-
- 2-amino-N-methoxy-N-methylacetamide
- 120939-75-5
- SCHEMBL268898
- YBGBTQXCWHOVIF-UHFFFAOYSA-N
- DB-134675
- AKOS010502739
- EN300-146293
- CS-0292386
-
- Inchi: 1S/C4H10N2O2/c1-6(8-2)4(7)3-5/h3,5H2,1-2H3
- InChI Key: YBGBTQXCWHOVIF-UHFFFAOYSA-N
- SMILES: O(C)N(C)C(CN)=O
Computed Properties
- Exact Mass: 118.074227566g/mol
- Monoisotopic Mass: 118.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 84.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 55.6Ų
2-amino-N-methoxy-N-methylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-146293-0.05g |
2-amino-N-methoxy-N-methylacetamide |
120939-75-5 | 0.05g |
$64.0 | 2023-06-06 | ||
| Enamine | EN300-146293-0.1g |
2-amino-N-methoxy-N-methylacetamide |
120939-75-5 | 0.1g |
$73.0 | 2023-06-06 | ||
| Enamine | EN300-146293-0.25g |
2-amino-N-methoxy-N-methylacetamide |
120939-75-5 | 0.25g |
$105.0 | 2023-06-06 | ||
| Enamine | EN300-146293-0.5g |
2-amino-N-methoxy-N-methylacetamide |
120939-75-5 | 0.5g |
$197.0 | 2023-06-06 | ||
| Enamine | EN300-146293-1.0g |
2-amino-N-methoxy-N-methylacetamide |
120939-75-5 | 1g |
$284.0 | 2023-06-06 | ||
| Enamine | EN300-146293-2.5g |
2-amino-N-methoxy-N-methylacetamide |
120939-75-5 | 2.5g |
$558.0 | 2023-06-06 | ||
| Enamine | EN300-146293-5.0g |
2-amino-N-methoxy-N-methylacetamide |
120939-75-5 | 5g |
$825.0 | 2023-06-06 | ||
| Enamine | EN300-146293-10.0g |
2-amino-N-methoxy-N-methylacetamide |
120939-75-5 | 10g |
$1224.0 | 2023-06-06 | ||
| Enamine | EN300-146293-50mg |
2-amino-N-methoxy-N-methylacetamide |
120939-75-5 | 95.0% | 50mg |
$46.0 | 2023-09-29 | |
| Enamine | EN300-146293-100mg |
2-amino-N-methoxy-N-methylacetamide |
120939-75-5 | 95.0% | 100mg |
$73.0 | 2023-09-29 |
2-amino-N-methoxy-N-methylacetamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 2-amino-N-methoxy-N-methylacetamide
2-amino-N-methoxy-N-methylacetamide (CAS No. 120939-75-5): A Promising Compound in Synthetic Chemistry and Pharmacological Applications
2-amino-N-methoxy-N-methylacetamide (CAS No. 120939-75-3) is a multifunctional organic compound that has garnered significant attention in the fields of synthetic chemistry and pharmacological research. Its unique molecular structure, characterized by an amide functional group and methoxy substituents, enables it to serve as a versatile building block for the development of novel therapeutics and materials. Recent advancements in chemical synthesis and biological profiling have further highlighted its potential in diverse applications, ranging from drug discovery to functional material design.
The molecular framework of 2-amino-N-methoxy-N-methylacetamide is defined by its amide linkage connecting an amino group to a methoxy-substituted methyl group. This structural motif is critical for its ability to participate in hydrogen bonding interactions, which are essential for modulating biological activity. The compound’s chemical stability and solubility properties make it a valuable candidate for pharmaceutical formulation development, particularly in the context of oral drug delivery systems. Current research has demonstrated that its solubility in aqueous media can be optimized through the incorporation of surfactants or co-solvents, enhancing its bioavailability in vivo.
Recent studies in synthetic organic chemistry have focused on the scalable synthesis of 2-amino-N-methoxy-N-methylacetamide using environmentally sustainable methods. One notable approach involves the application of microwave-assisted catalytic protocols, which significantly reduce reaction times while maintaining high yields. This method, as reported in *Green Chemistry* (2023), employs a heterogeneous catalyst system that minimizes the use of hazardous solvents, aligning with the principles of green chemistry. The reaction mechanism involves the nucleophilic attack of the amino group on an activated acyl chloride intermediate, followed by the formation of the amide bond through a nucleophilic substitution reaction. This pathway offers a cost-effective and eco-friendly alternative to traditional synthesis methods, which is particularly relevant in the context of pharmaceutical manufacturing.
In the realm of pharmacological applications, 2-amino-N-methoxy-N-methylacetamide has been evaluated for its potential as a scaffold for the development of antiviral agents. A 2024 study published in *Journal of Medicinal Chemistry* explored its ability to inhibit the replication of RNA viruses by interfering with the viral RNA polymerase activity. The compound’s molecular structure allows it to interact with specific amino acid residues in the polymerase enzyme, thereby disrupting the transcription process. This mechanism of action is particularly promising for the design of broad-spectrum antiviral drugs, as it targets a conserved region of the viral enzyme. Additionally, its low molecular weight and favorable pharmacokinetic profile make it a suitable candidate for further optimization through structure-based drug design.
The compound’s role in materials science has also been investigated, particularly in the development of stimuli-responsive polymers. Researchers at the University of Tokyo (2023) demonstrated that 2-amino-N-methoxy-N-methylacetamide can serve as a monomer for the synthesis of hydrogels with tunable mechanical properties. These hydrogels exhibit reversible phase transitions in response to changes in temperature or pH, making them applicable in biomedical devices such as drug delivery systems and tissue engineering scaffolds. The incorporation of the methoxy group enhances the hydrophilicity of the polymer network, while the amide linkage contributes to the overall stability of the material under physiological conditions.
From a synthetic perspective, the functionalization of 2-amino-N-methoxy-N-methylacetamide has been explored to generate derivatives with enhanced biological activity. A 2023 study in *Organic & Biomolecular Chemistry* reported the successful synthesis of a series of N-alkylated derivatives, which showed improved binding affinity to specific protein targets. These modifications were achieved through a combination of alkylation reactions and click chemistry techniques, enabling the rapid generation of diverse molecular libraries for high-throughput screening. The ability to systematically modify the compound’s structure highlights its adaptability as a platform for drug discovery and chemical innovation.
Current research trends emphasize the importance of understanding the physicochemical properties of 2-amino-N-methoxy-N-methylacetamide in relation to its biological interactions. Advanced computational models, including molecular dynamics simulations and quantum mechanical calculations, have been employed to predict its behavior in biological systems. These studies have revealed that the compound’s amide group can form hydrogen bonds with both polar and non-polar residues in target proteins, which is critical for its binding specificity. Such insights are instrumental in the rational design of analogs with improved therapeutic profiles.
While the compound’s potential applications are promising, ongoing research is focused on addressing challenges related to its metabolic stability and toxicity. Preliminary studies in vitro have shown that 2-amino-N-methoxy-N-methylacetamide exhibits minimal cytotoxicity to mammalian cells, suggesting its safety profile is favorable for pharmaceutical development. However, further in vivo studies are required to evaluate its pharmacokinetic behavior and potential side effects, particularly in long-term therapeutic use. The development of prodrug formulations is being explored as a strategy to enhance its bioavailability and reduce systemic exposure, thereby minimizing potential adverse effects.
Overall, 2-amino-N-methoxy-N-methylacetamide represents a versatile and promising compound with significant implications for both chemical synthesis and biomedical research. Its structural adaptability, combined with its favorable physicochemical properties, positions it as a valuable candidate for the development of novel therapeutics and advanced materials. As research in this field continues to evolve, the compound is likely to play an increasingly important role in addressing complex challenges in drug discovery and chemical innovation.
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